Product packaging for N-Benzyldiethanolamine(Cat. No.:CAS No. 101-32-6)

N-Benzyldiethanolamine

Cat. No.: B085505
CAS No.: 101-32-6
M. Wt: 195.26 g/mol
InChI Key: MIZIOHLLYXVEHJ-UHFFFAOYSA-N
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Description

N-Benzyldiethanolamine is a chemical compound of interest in organic and pharmaceutical research. While specific literature on this exact compound was not readily identified, research on closely related N-benzyl ethanolamine compounds suggests its potential utility. Related compounds, such as N-Benzylethanolamine (CAS 104-63-2), are recognized for their role in chemical synthesis . For instance, N-benzyl ethanolamine derivatives serve as key precursors or intermediates in the synthesis of various biologically active molecules, including imidazoles and hydroxamic acids, which are investigated as potential therapeutic agents . The benzyl group attached to the nitrogen atom of the ethanolamine structure is a common feature that can be leveraged to modify the properties of larger molecules or create novel compounds . Researchers may explore this compound for similar applications, such as building more complex molecular architectures, developing new catalysts, or as a monomer in polymer science. As with many specialty amines, it is expected to be a versatile intermediate in medicinal chemistry and drug discovery projects. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B085505 N-Benzyldiethanolamine CAS No. 101-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]ethanol
Source PubChem
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InChI

InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MIZIOHLLYXVEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143618
Record name Ethanol, 2,2'-(benzylimino)di-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-32-6
Record name 2,2′-[(Phenylmethyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name N-Benzyldiethanolamine
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name 2,2'-[(phenylmethyl)imino]bisethanol
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Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Synthesis Approaches

Catalytic methods offer elegant and efficient pathways for the synthesis and transformation of N-Benzyldiethanolamine. These approaches often provide high atom economy and selectivity under controlled conditions.

Tandem catalysis, where multiple catalytic transformations occur in a single pot, represents a highly efficient synthetic strategy. While direct tandem catalytic synthesis of this compound from simple precursors is not extensively documented in dedicated studies, analogous processes provide a conceptual framework. For instance, a novel approach for a structurally similar compound, N-Benzyl-N-methylethanolamine, utilizes a Cs₂CO₃-catalyzed tandem reaction. This process involves the sequential N-methylation of benzylamine (B48309) with formaldehyde, followed by ethoxylation using ethylene (B1197577) oxide, all in one pot.

Applying this logic to this compound, a hypothetical tandem reaction could involve the reaction of benzylamine with two equivalents of ethylene oxide. More broadly, the concept of using bio-derived ethanol (B145695) in cascade catalysis to produce N-containing heterocycles showcases the potential for one-pot processes in amine synthesis. oaepublish.com These reactions, often employing heterogeneous catalysts, combine dehydrogenation, condensation, and cyclization steps, highlighting a promising, albeit currently exploratory, direction for the synthesis of N-substituted diethanolamines. oaepublish.com

This compound serves as a crucial precursor in the synthesis of N-benzyl aza-crown ethers, a reaction efficiently conducted under phase-transfer catalysis (PTC) conditions. koreascience.kr This methodology is particularly valuable for reacting substances located in different immiscible phases, such as an aqueous alkaline solution and an organic solution containing the reactants. nih.gov

In a typical procedure, the cyclization reaction occurs between this compound and an oligoethylene glycol ditosylate. koreascience.krnih.gov The process is facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a biphasic system of toluene (B28343) and aqueous sodium hydroxide. rsc.org The catalyst transports the deprotonated hydroxyl groups of this compound into the organic phase, where they can react with the ditosylate to form the macrocyclic crown ether structure. rsc.org These resulting aza-crown ethers are integral components in the development of selective chemosensors, for example, for barium ions in high-pressure xenon gas detectors used in particle physics experiments. nih.gov

Table 1: Phase-Transfer Catalysis for Aza-Crown Ether Synthesis

Reactant 1Reactant 2CatalystSolvent SystemKey Application of Product
This compoundTriethylene glycol bis-p-toluenesulphonateTetrabutylammonium bromideToluene / 50% aq. NaOHBarium Chemosensors nih.govrsc.org

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative route for chemical transformations, often avoiding harsh reagents by using electrical current to drive reactions.

The electrochemical oxidation of this compound has been studied, revealing specific transformation pathways at the anode. When subjected to anodic oxidation in a methanol (B129727) solution, this compound undergoes alkoxylation. researchgate.net Research indicates that this process preferentially occurs at the alkyl (ethanol) position rather than at the benzyl (B1604629) group. researchgate.net

The proposed mechanism involves the initial transfer of an electron from the amine to the anode, forming a cation radical. researchgate.net This highly reactive intermediate can then lose a proton from a non-adsorbed site and undergo solvolysis with the methanol solvent, leading to the alkoxylated product. researchgate.net In addition to alkoxylation, products derived from a dehydroxymethylation reaction are also observed, indicating a complex reaction cascade. researchgate.netsci-hub.se This behavior is consistent with the anodic oxidation of other tertiary benzylamines, where the major oxidation pathway is an ECE (electrochemical-chemical-electrochemical) type mechanism initiated by electron transfer from the amine substrate. researchgate.net

Alkylation Strategies for this compound Formation

The most direct and widely used method for synthesizing this compound is through the N-alkylation of diethanolamine (B148213).

The foundational and industrially common method for preparing this compound is the nucleophilic substitution reaction between diethanolamine and a benzyl halide, such as benzyl chloride or benzyl bromide. environmentclearance.nic.incore.ac.uk This reaction is typically carried out in the presence of a base. rsc.org

Sodium carbonate is a frequently used base, serving the dual purpose of neutralizing the hydrogen halide (e.g., HCl) byproduct and acting as a catalyst. prepchem.com The reaction is often performed in a polar aprotic solvent like acetone (B3395972) or methylene (B1212753) dichloride, which helps to stabilize the transition state and accelerate the reaction. rsc.orgenvironmentclearance.nic.in A typical procedure involves refluxing a mixture of diethanolamine, benzyl bromide, and sodium carbonate in acetone. rsc.org

To optimize yield and minimize side reactions, controlling the stoichiometry is crucial. Maintaining a near 1:1 molar ratio of the benzyl halide to diethanolamine helps to mitigate the formation of the over-alkylation byproduct, N,N-dibenzyl-diethanolamine. The use of a molar equivalent of sodium carbonate has been shown to effectively inhibit the formation of this and other by-products. prepchem.com

Table 2: Benzyl Halide Mediated Alkylation of Diethanolamine

AmineAlkylating AgentBaseSolventReaction Condition
DiethanolamineBenzyl bromideSodium CarbonateAcetoneReflux rsc.org
DiethanolamineBenzyl chlorideSodium CarbonateMethylene dichloride30 °C environmentclearance.nic.in

Reaction Optimization Parameters in Alkylation

The alkylation of diethanolamine with benzyl chloride stands as a primary route for the synthesis of this compound. The efficiency of this process is highly dependent on the careful control of several key parameters.

The molar ratio of the reactants is a crucial determinant of the reaction's success. To favor the formation of the desired tertiary amine and suppress the production of the quaternary ammonium (B1175870) salt by-product, an excess of diethanolamine is typically employed. A molar ratio of diethanolamine to benzyl chloride in the range of 2:1 to 3:1 is commonly utilized to drive the reaction to completion.

Reaction temperature also plays a significant role. The synthesis is generally conducted at elevated temperatures to accelerate the reaction rate. A typical temperature range is between 60°C and 100°C. For instance, maintaining the reaction at 95-100°C for a duration of 2 to 3 hours has been demonstrated to produce a high yield of this compound.

The choice of solvent can modulate the reaction environment. While the reaction can proceed without a solvent, which simplifies the subsequent work-up, the use of a solvent can be beneficial. Water is a viable and environmentally friendly solvent option.

A base is necessary to neutralize the hydrochloric acid formed during the reaction. Inorganic bases such as sodium carbonate are frequently used for this purpose, ensuring the reaction proceeds efficiently.

Below is an interactive table summarizing the optimization of these parameters.

ParameterCondition 1Condition 2Condition 3Optimal/Commonly Used
Molar Ratio (Diethanolamine:Benzyl Chloride)1:11.5:12:12:1 to 3:1
Temperature (°C)50-6070-8090-10095-100
SolventNoneWaterEthanolNone or Water
BaseNaHCO₃K₂CO₃Na₂CO₃Na₂CO₃

Mechanistic Studies of Intrinsic Chemical Reactivity

The chemical behavior of this compound is characterized by the reactivity of its functional groups. Understanding the mechanisms of its various reactions provides insight into its chemical properties.

Oxidation Reaction Pathways

The oxidation of this compound can occur at the nitrogen atom or the hydroxyl groups. The nitrogen atom, with its lone pair of electrons, is susceptible to oxidation, which can result in the formation of an N-oxide. The oxidation of the hydroxyl groups to yield aldehydes or carboxylic acids typically necessitates the use of stronger oxidizing agents.

Reduction Reaction Mechanisms

The reduction of this compound primarily involves the cleavage of the carbon-nitrogen bond of the benzyl group through a process known as hydrogenolysis. This reaction is commonly catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The mechanism entails the adsorption of the molecule onto the catalyst surface, followed by the breaking of the benzyl C-N bond to yield toluene and diethanolamine. This debenzylation reaction is a useful transformation in organic synthesis.

Nucleophilic Substitution Dynamics

This compound can function as a nucleophile, owing to the lone pair of electrons on the nitrogen atom. It can engage in nucleophilic substitution reactions with a variety of electrophiles. The dynamics of these reactions are influenced by factors such as the nature of the electrophile and the solvent system employed.

Proton Exchange Kinetics in Aqueous Environments

In an aqueous medium, the amine and hydroxyl functionalities of this compound can participate in proton exchange with water molecules. The kinetics of this exchange are dependent on the pH of the solution. Under acidic conditions, the amine group becomes protonated, forming a tertiary ammonium ion.

The presence of the bulky benzyl group on the nitrogen atom introduces significant steric hindrance. This steric impediment affects the rate of reactions involving the nitrogen atom, including the kinetics of proton exchange. When compared to a sterically less hindered tertiary amine such as triethanolamine, the rate of proton exchange at the nitrogen center of this compound is anticipated to be slower due to the reduced accessibility of the nitrogen's lone pair of electrons.

Electronic Effects on Proton Exchange Pathways

The kinetics and mechanisms of proton exchange in this compound are significantly influenced by electronic effects, which modulate the reactivity of the amine and hydroxyl groups. The structure of this compound features a tertiary amine nitrogen and two hydroxyl groups, all of which can participate in proton exchange with protic solvents like water. The electronic environment, particularly of the benzyl group, plays a crucial role in determining the rates and preferred pathways of these exchange processes.

Proton exchange in molecules like this compound can occur through multiple pathways, including acid-catalyzed and base-catalyzed mechanisms. The electronic nature of substituents on the benzyl ring can alter the electron density at the nitrogen atom and the oxygen atoms of the hydroxyl groups. These modifications influence the pKa values of the conjugate acid and the hydroxyl groups, thereby affecting the kinetics of proton transfer.

Research on structurally related tertiary benzylamines and other molecules with exchangeable protons provides insight into these phenomena. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring systematically alters the proton exchange dynamics.

Detailed Research Findings

Studies on similar molecular frameworks reveal that electronic effects operate through both inductive and resonance mechanisms to influence proton affinity and exchange rates. lasalle.edu

Inductive Effects: These are transmitted through the sigma (σ) bond framework. Electronegative substituents pull electron density away from the ring and, subsequently, from the benzylic carbon and the nitrogen atom. This inductive withdrawal makes the nitrogen lone pair less available for protonation and increases the acidity of the N-H proton in the protonated amine.

Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. lasalle.edu EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring, increasing the basicity of the amine. Conversely, EWGs with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density, decreasing the amine's basicity. lasalle.edud-nb.info

Kinetic studies on analogous tertiary amines have utilized techniques like Nuclear Magnetic Resonance (NMR) line-shape analysis to determine the rates of proton transfer and nitrogen inversion. acs.org For instance, in the oxidation of substituted N-benzyl-N-alkylhydroxylamines, Hammett plot analysis yielded negative ρ values, indicating a buildup of positive charge at the nitrogen center in the transition state. researchgate.net This suggests a mechanism involving electron transfer from the nitrogen followed by hydrogen abstraction, a process highly sensitive to the electronic effects of substituents. researchgate.net

Furthermore, research on complexing agents with similar hydroxyethyl (B10761427) functionalities shows that peripheral groups can establish intramolecular hydrogen bonds. nih.gov These interactions can significantly alter the pKa values of the involved functional groups and modulate the proton exchange rate. A protic group, like a carboxylic acid, in the vicinity of an exchange site can facilitate an acid-catalyzed proton exchange pathway, whereas a non-protic group, like an ester, may only permit a base-catalyzed mechanism. nih.gov In this compound, substituents on the benzyl ring can similarly influence the hydrogen-bonding network involving the hydroxyl groups and solvent molecules, thereby directing the exchange pathway. For example, replacing a hydroxyl group with a less hydrogen-bonding chloroethyl moiety in a related compound was shown to increase the proton exchange rate constant by destabilizing hydrogen bonds.

The table below summarizes the expected influence of electron-donating and electron-withdrawing substituents on the benzyl ring of this compound on its proton exchange characteristics.

Table 1: Influence of Substituent Electronic Effects on Proton Exchange Pathways in this compound Derivatives.
Substituent Type on Benzyl RingEffect on Electron Density at NitrogenEffect on pKa of Conjugate Acid (R-NH+)Impact on Proton Exchange RateFavored Exchange Pathway
Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃)IncreasesIncreases (less acidic)May decrease acid-catalyzed exchange but enhance base-catalyzed exchange of hydroxyl protons.Tends to favor pathways initiated by deprotonation of hydroxyl groups.
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl)DecreasesDecreases (more acidic)Facilitates acid-catalyzed exchange by promoting deprotonation of the N-H+ group. nih.govnih.govTends to favor acid-catalyzed pathways involving the protonated amine.

Derivatives and Their Advanced Synthesis and Functional Applications

Synthesis of Macrocyclic and Chelating Ligands

The structure of N-Benzyldiethanolamine is particularly amenable to the construction of macrocyclic compounds, such as aza-crown ethers and the precursors to polyaminopolycarboxylic acid chelators. These molecules are renowned for their ability to selectively bind metal ions, finding applications in various scientific and medical fields.

This compound is a key intermediate in the synthesis of aza-crown ethers, which are macrocycles where some or all of the oxygen atoms of a traditional crown ether are replaced by nitrogen atoms wikipedia.org. A common synthetic route involves the conversion of this compound into N-benzylaziridine. This aziridine (B145994) derivative can then undergo a cyclooligomerization reaction. For instance, the cyclotetramerization of N-benzylaziridine yields a protected form of 1,4,7,10-tetraazacyclodododecane, commonly known as cyclen. Subsequent removal of the benzyl (B1604629) protecting groups affords the parent aza-crown ether, cyclen. This macrocycle is a foundational structure in the family of aza-crown ethers and serves as a crucial starting material for more complex derivatives researchgate.net.

Table 1: Synthetic Pathway from this compound to Cyclen

Step Reactant(s) Key Transformation Product
1 This compound Intramolecular cyclization (e.g., via a sulfonate ester intermediate) N-Benzylaziridine
2 N-Benzylaziridine Acid-catalyzed cyclotetramerization N,N',N'',N'''-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

The aza-crown ethers derived from this compound are direct precursors to polyaminopolycarboxylic acids, a major class of metal ion chelating agents. The synthesis of these chelators often begins with a core polyamine macrocycle, such as cyclen. The secondary amine groups on the cyclen ring are then alkylated with carboxyl-containing groups, typically by reacting with a haloacetic acid like bromoacetic acid or chloroacetic acid, to produce the final chelating agent google.comresearchgate.net. For example, the N,N',N'',N'''-tetra-carboxymethylation of cyclen yields DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a widely used chelating agent. Therefore, this compound is a foundational starting material for the synthesis of these important ligands google.com.

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a valuable monomer for incorporation into various polymer architectures, particularly through step-growth polymerization.

While this compound is utilized in the synthesis of certain polymers, such as alkoxylated polyalkanolamines for cleaning compositions, its specific role as a solubilizing agent during the polymerization process itself is not extensively detailed in available research google.com. The inherent properties of its derivatives suggest potential surfactant-like behavior, but direct application as a solubilizer to facilitate polymerization reactions is not a prominently documented function.

This compound is directly integrated into polyurethane (PU) chains, where it typically functions as a chain extender researchgate.netresearchgate.net. In PU synthesis, a diisocyanate is reacted with a polyol to form the main polymer backbone. Chain extenders are low-molecular-weight diols or diamines that react with the isocyanate groups to create the hard segments of the polymer, imparting specific mechanical and thermal properties. The two hydroxyl groups of this compound react with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety along the polymer chain googleapis.comgoogle.comgoogleapis.com. The presence of the bulky, aromatic benzyl group can influence the polymer's final properties, such as its thermal stability and liquid crystalline behavior researchgate.net.

One documented synthesis involves reacting this compound with a polyethylene (B3416737) glycol (Carbowax™ 8000) and isophorone (B1672270) diisocyanate (IPDI) in the presence of a bismuth octoate catalyst to produce a hydrophobically modified alkylene oxide urethane (B1682113) polymer googleapis.com.

Table 2: Example of this compound in Polyurethane Synthesis googleapis.com

Component Role Example Compound
Polyol (Soft Segment) Main polymer backbone Polyethylene Glycol (MW 8200)
Diisocyanate Monomer for urethane linkage Isophorone Diisocyanate (IPDI)
Chain Extender Hard Segment Formation This compound
Catalyst Promotes urethane reaction Bismuth Octoate

Advanced Organic Synthesis Intermediates

Beyond its role in creating specific macrocycles and polymers, this compound is a valuable intermediate for a range of advanced organic syntheses. The benzyl group serves as a useful protecting group for the nitrogen atom, which can be removed later in a synthetic sequence via hydrogenolysis. The diethanolamine (B148213) structure provides a scaffold for building more complex molecules. For example, it is a documented starting material for synthesizing fatty acid-derived branched polymer architectures and can undergo reactions like C-H activation to produce functionalized propargylamines, which are themselves versatile intermediates researchgate.netcore.ac.uk. Its utility is demonstrated in its application as a precursor for various functionalized derivatives used in diverse chemical research researchgate.net.

Preparation of Functionalized Piperidine (B6355638) Derivatives

The synthesis of functionalized piperidine rings, core structures in many pharmaceuticals, can be achieved through the cyclization of N-substituted diethanolamine derivatives. In a notable synthetic approach, N-substituted diethanolamine diphenyl sulfonate reacts in a one-step cyclization with a compound containing active methylene (B1212753) groups, such as ethyl acetoacetate, in the presence of sodium hydride to yield 4-substituted/N-substituted ethyl 4-piperidinecarboxylate compounds google.com. This method provides a direct route to piperidine derivatives, overcoming the limitations of multi-step processes that often require harsh conditions and expensive catalysts google.com.

While the general methodology for the cyclization of N-substituted diethanolamines is established, specific examples detailing the use of this compound are less common in readily available literature. However, the principle of this transformation provides a foundational basis for its potential application. The process involves the in-situ formation of a mesylate or tosylate from the diethanolamine, followed by an intramolecular nucleophilic substitution to form the piperidine ring.

Table 1: Synthesis of Piperidine Derivatives via Cyclization

Starting MaterialReagentsProductYield (%)
N-substituted diethanolamine diphenyl sulfonateCompound with active methano, Sodium hydride4-substituted/N-substituted ethyl 4-piperidinecarboxylateHigh

Note: This table represents a general synthesis and specific yield data for the this compound derivative would require further experimental validation.

Catalytic Facilitation in Indole (B1671886) Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis is a key focus of organic chemists. The Fischer indole synthesis is a classic and widely used method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions nih.gov. The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form an imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole nih.gov.

While strong Brønsted or Lewis acids are the conventional catalysts for this transformation, the role of tertiary amines as catalysts or promoters in variations of indole synthesis has been explored. Tertiary amines can facilitate the initial condensation step or participate in the acid-base equilibria of the reaction medium. Although direct catalytic use of this compound in the Fischer indole synthesis is not extensively documented, its basic nitrogen center suggests a potential role in facilitating proton transfer steps critical to the cyclization process. Further research into the application of tertiary aminoalcohols as catalysts in indole synthesis could elucidate the specific advantages offered by the unique structural features of this compound.

N-Benzylation in Barbiturate (B1230296) Chemistry

Barbiturates, a class of drugs derived from barbituric acid, are known for their sedative and hypnotic properties. The pharmacological activity of these compounds can be modulated by substitution at the nitrogen atoms of the pyrimidine (B1678525) ring. N-alkylation, including N-benzylation, is a common strategy to modify the pharmacokinetic and pharmacodynamic profiles of barbiturates.

The N-benzylation of amides and related compounds can be achieved using various benzylating agents. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, represents a green and atom-economical approach researchgate.net. This method typically involves a metal catalyst that facilitates the oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine (or amide) to form an imine (or related intermediate). Subsequent reduction of this intermediate by the hydrogen "borrowed" from the alcohol yields the N-alkylated product.

The application of this compound as a direct benzylating agent for barbiturates is not a standard reported procedure. However, the underlying principles of N-alkylation using alcohols suggest its potential in this context. The reaction would likely require catalytic activation of the hydroxyl groups of this compound to facilitate nucleophilic attack by the nitrogen of the barbiturate ring.

Advanced Ligand Chemistry and Coordination Phenomena

Chelating Capabilities in Complex Formation

N-Benzyldiethanolamine's structure, with a central nitrogen atom and two appended hydroxyethyl (B10761427) groups, allows it to act as a tridentate ligand, binding to a metal ion through the nitrogen and both oxygen atoms. This multi-point attachment, known as chelation, results in the formation of stable, five-membered rings, a favored conformation in coordination chemistry. The presence of the benzyl (B1604629) group also introduces steric and electronic effects that can influence the geometry and stability of the resulting metal complexes.

The chelating nature of this compound makes it a valuable component in the synthesis of more complex molecules. For instance, it serves as a precursor in the preparation of monoazacrown ethers. koreascience.kr These macrocyclic ligands are synthesized through the reaction of this compound with oligoethylene glycol ditosylates, followed by debenzylation. koreascience.kr The resulting crown ethers exhibit selective binding capabilities for various metal ions.

The ability of a molecule to act as a chelating agent is dependent on the presence of at least two functional groups capable of forming a ring structure with a metal atom. shivajichk.ac.in The stability of the resulting chelate is influenced by factors such as the number of rings formed and the number of atoms in each ring, with five- and six-membered rings generally being the most stable. shivajichk.ac.in this compound, by forming two five-membered rings upon coordination, exemplifies a stable chelating ligand.

Complexation Thermodynamics with Metal Ions

The interaction of ligands with metal ions can be quantified by thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These values provide insight into the spontaneity and driving forces of complex formation. The study of complexation thermodynamics is crucial for understanding the factors that govern the stability and selectivity of metal-ligand interactions in solution. mdpi.com

Lanthanoid Ion Complexation Studies

The complexation of lanthanoid ions (Ln³⁺) is of particular interest due to their unique photophysical and magnetic properties. researchgate.netpsu.edu While studies on the complexation thermodynamics of this compound itself with lanthanoid ions are not extensively detailed in the provided results, research on analogous systems provides valuable insights. For instance, studies on lariat (B8276320) ethers, which are crown ethers with sidearms, have explored their complexation with lanthanoid nitrates. nankai.edu.cn These studies reveal that the introduction of substituents and the enlargement of the crown ether ring significantly alter both the stability and the selectivity of cation binding. nankai.edu.cn

Thermodynamic Parameters for the 1:1 Complexation of Light Lanthanoid(III) Nitrates with N-benzylaza-16-crown-5 in Acetonitrile at 25°C
Lanthanoid Ionlog Ks-ΔG° (kJ mol-1)-ΔH° (kJ mol-1)TΔS° (kJ mol-1)
La3+2.5214.47.047.36
Ce3+2.4313.96.517.39
Pr3+3.2718.74.7014.0
Nd3+2.4814.211.023.18

Note: The data in this table is for N-benzylaza-16-crown-5, a related but different ligand, and is provided for illustrative purposes of the types of thermodynamic data obtained in such studies. nankai.edu.cn

Generally, the complexation of lanthanide ions is driven by electrostatic interactions, and the number and arrangement of ligands are determined by steric and electrostatic factors. researchgate.net The process often involves the desolvation of the metal ion, which requires energy, and the formation of an inner-sphere complex. researchgate.net

Metal-Ligand Interaction Mechanisms

The interaction between a metal ion and a ligand like this compound is not merely a simple binding event. The coordination of the metal can induce significant changes in the electronic structure and reactivity of the ligand itself.

Modulation of C-N Bond Homolysis via Metal Coordination

A fascinating aspect of metal-ligand interaction is the ability of a coordinated metal ion to influence the strength of covalent bonds within the ligand. Research has shown that metal coordination can modulate the homolysis of C-N bonds. nih.gov In a study involving an N-benzyl tetrazine, remote coordination of a ruthenium moiety was found to lower the C-N homolytic bond dissociation enthalpy by approximately 20 kJ mol⁻¹. nih.gov This significant perturbation of bond strength is attributed to metal-ligand redox non-innocence, where the ligand is not simply a passive donor but actively participates in redox processes with the metal center. nih.gov

This phenomenon highlights a sophisticated mechanism of metal-ligand interaction where the metal ion can electronically influence remote parts of the ligand, thereby altering its chemical reactivity. While this specific study was on a tetrazine derivative, the principles are applicable to other systems where a metal is coordinated to a ligand containing a benzylic C-N bond, such as complexes of this compound. The coordination of a metal to the diethanolamine (B148213) portion of the molecule could potentially weaken the benzylic C-N bond, making it more susceptible to cleavage.

Therefore, the article focusing solely on the chemical compound “this compound” with the catalytic applications and mechanistic insights as outlined cannot be generated at this time due to a lack of available research findings.

Biological and Biomedical Research Applications

Biopharmaceutical Purification Technologies

In the manufacturing of biopharmaceuticals, achieving high purity is critical. N-Benzyldiethanolamine functionalities are integral to advanced chromatographic techniques designed to remove impurities.

Mixed-mode chromatography (MMC) has emerged as a powerful tool in biopharmaceutical purification, offering enhanced selectivity compared to traditional single-mode methods. researchgate.netnih.gov A closely related compound, N-benzyl-N-methyl ethanolamine (B43304), serves as a functional ligand in some mixed-mode chromatography resins. researchgate.netnih.gov These ligands create a multifunctional surface that can engage in several types of molecular interactions simultaneously.

The design of these ligands allows for a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.netbioradiations.com This multi-modal capability enables the separation of biomolecules with very similar properties, a common challenge in downstream processing. nih.govbioradiations.com For instance, the Capto™ adhere resin incorporates N-benzyl-N-methyl ethanolamine functionality, which facilitates its use in a high-salt environment. researchgate.net The presence of the benzyl (B1604629) group provides hydrophobicity, while the tertiary amine and hydroxyl groups allow for ionic and hydrogen bond interactions. This combination is effective for the purification of complex biomolecules like monoclonal antibodies. nih.gov

During the production of biotherapeutics in cell cultures, host cell proteins (HCPs) are a major class of process-related impurities that must be removed. nih.govnih.gov Mixed-mode resins with N-benzyl functional groups are effective at clearing these contaminants. The mechanism of separation is multifaceted.

HCPs can interact with the stationary phase directly or associate with the target protein. nih.govresearchgate.netresearchgate.net The multimodal ligands create a unique chemical environment that can disrupt these interactions. The separation is driven by a combination of forces:

Ionic Interactions: The tertiary amine in the this compound structure can be positively charged, allowing it to bind negatively charged HCPs through ion exchange.

Hydrophobic Interactions: The aromatic benzyl group provides a site for hydrophobic interactions with nonpolar regions on HCPs.

Hydrogen Bonding: The hydroxyl groups can act as hydrogen bond donors or acceptors.

By carefully controlling buffer conditions such as pH and salt concentration, the relative strength of these interactions can be modulated to selectively bind impurities while allowing the target therapeutic protein to be recovered with high purity. nih.gov Studies have shown that for some resins, ionic interactions play a dominant role in the separation of proteins like Immunoglobulin G (IgG) from contaminants such as bovine serum albumin (BSA), with hydrophobic interactions and hydrogen bonding providing subsidiary effects. nih.gov The main challenge in HCP clearance is often the association between HCPs and the product itself, rather than direct binding to the resin. nih.govresearchgate.net Therefore, the disruptive potential of mixed-mode wash conditions is crucial for effective purification. nih.gov

Neuropharmacological Investigations of N-Benzyl Derivatives

The N-benzyl moiety, a core component of this compound, is a key structural feature in a class of compounds investigated for their potent effects on the central nervous system, particularly as modulators of serotonin (B10506) receptors.

N-benzyl derivatives of phenethylamines and tryptamines have been identified as powerful agonists for serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.gov The addition of an N-benzyl group to a phenethylamine (B48288) structure can increase binding affinity by up to 300-fold compared to simpler N-alkyl substitutions. nih.gov This structural modification also enhances selectivity for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT2C and 5-HT1A. nih.gov

These compounds are highly efficacious agonists, meaning they strongly activate the receptor upon binding. nih.gov The serotonin 5-HT2A receptor is involved in numerous physiological processes, including cognition, mood, and perception, and is a key target in the study of neuropsychiatric disorders. nih.gov The potent activity of these N-benzyl derivatives makes them valuable research tools for understanding the function and therapeutic potential of this receptor system.

Structure-activity relationship (SAR) studies have been conducted to understand how specific structural modifications to N-benzyl derivatives influence their interaction with serotonin receptors. nih.gov These studies systematically alter parts of the molecule to determine the effects on receptor binding affinity and functional activity.

For N-benzyl phenethylamines, variations in both the phenethylamine core and the N-benzyl group have been explored. Research has shown that substituents on the benzyl ring play a critical role in both potency and selectivity. nih.govnih.gov For example, placing a hydroxyl group at the ortho position of the benzyl ring (N-(2-hydroxybenzyl) substitution) can produce compounds with extremely high functional potency and over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov In contrast, an N-(2-methoxybenzyl) substitution tends to result in less active and less selective agonists. nih.gov

The data below summarizes the effects of different substitutions on the N-benzyl portion of a phenethylamine analog on its activity at serotonin receptors.

Compound IDN-Benzyl Substitution5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)Functional Selectivity (5-HT2A vs 5-HT2C)
1b2-Hydroxybenzyl1.20.074>400-fold
5b2-Hydroxybenzyl (with CF3 on phenethylamine)0.820.3485-fold
6b2-Hydroxybenzyl (with CN on phenethylamine)0.341.1100-fold (binding selectivity)
1a2-Methoxybenzyl102.5Low

Data synthesized from research on N-benzyl phenethylamine analogs. nih.gov

These SAR studies are crucial for designing new molecules with tailored pharmacological profiles, potentially leading to more selective research tools and therapeutic agents.

Advanced Biological Interaction Studies

To understand the source of the high potency of N-benzyl derivatives at a molecular level, advanced computational and experimental studies have been performed. Virtual docking simulations of N-benzyl phenethylamine agonists into a homology model of the human 5-HT2A receptor have provided insights into the specific binding interactions. nih.gov

These models suggest that the N-benzyl portion of the molecule may interact directly with the amino acid residue Phenylalanine 339 (Phe339) within the receptor's binding pocket, while the phenethylamine part interacts with an adjacent residue, Phenylalanine 340 (Phe340). nih.gov This hypothesis was tested through site-directed mutagenesis experiments. When Phe339 was mutated to a different amino acid (Leucine), there was a dramatic loss of affinity and functional activity for the N-benzyl compounds. In contrast, traditional agonists without the N-benzyl group were only weakly affected, supporting the proposed binding model. nih.gov These studies highlight a specific molecular interaction that underpins the enhanced potency and selectivity conferred by the N-benzyl group.

In Vitro Assessment Methodologies for Cytotoxicity and Delivery

The preclinical evaluation of this compound and its derivatives for biomedical applications relies heavily on in vitro assessment methodologies. These laboratory-based tests are crucial for determining a compound's potential efficacy and its effects at the cellular level before any consideration for further studies. The primary goals of these assessments are to characterize the compound's cytotoxicity—its inherent toxicity to cells—and to evaluate the efficiency of systems designed to deliver it to target cells. Methodologies for these evaluations range from colorimetric assays that measure cell viability to sophisticated techniques that quantify drug release from carrier systems.

Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental tools for screening new chemical entities. They provide initial data on the concentration range at which a compound might be toxic to cells. These assays typically work by measuring a specific cellular characteristic that indicates cell health, such as membrane integrity or metabolic activity.

Commonly employed methodologies include:

MTT Assay: This is a colorimetric assay that determines cell viability based on mitochondrial function. In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. The amount of formazan produced, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This method has been used to evaluate the cytotoxic properties of various chemical derivatives.

Lactate Dehydrogenase (LDH) Release Assay: This method assesses cytotoxicity by measuring the loss of cell membrane integrity. Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged, LDH leaks into the surrounding cell culture medium. The amount of LDH in the medium can be quantified by measuring its enzymatic activity, which serves as an indicator of the extent of cell death.

Detailed Research Findings

Research on compounds structurally related to this compound demonstrates the application of these assays. For instance, a study on aminobenzylnaphthol derivatives (MMZ compounds) utilized the MTT assay to determine their cytotoxic activity against pancreatic (BxPC-3) and colon (HT-29) cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, was a key parameter measured. After a 24-hour treatment, the IC₅₀ values for the MMZ compounds ranged from 30.15 µM to 66.19 µM in BxPC-3 cells and from 31.78 µM to 111.5 µM in HT-29 cells. Extending the incubation to 72 hours resulted in lower IC₅₀ values, indicating increased cytotoxicity over time.

Similarly, the cytotoxic potential of a series of 1,3,4-oxadiazole (B1194373) derivatives was evaluated against human lung carcinoma (NCIH-460) and human liver carcinoma (HepG2) cell lines using the MTT assay. The results, compared against the standard anticancer drug 5-Fluorouracil, showed that some derivatives exhibited significant cytotoxic potential.

Table 1: Cytotoxicity of Aminobenzylnaphthol (MMZ) Derivatives Against Cancer Cell Lines After 24h Treatment
CompoundCell LineIC₅₀ (µM)
MMZ-140CBxPC-330.15 ± 9.39
MMZ-167CBxPC-366.19 ± 7.36
5-Fluorouracil (Standard)BxPC-338.99 ± 14.67
MMZ-45BHT-2931.78 ± 3.93
MMZ-140CHT-2937.76 ± 3.2
MMZ-147CEHT-29111.5 ± 2.12
5-Fluorouracil (Standard)HT-2952.26 ± 4.9
Table 2: Cytotoxicity of 1,3,4-Oxadiazole (OX) Derivatives After 24h Treatment
CompoundNCIH-460 IC₅₀ (µM)HepG2 IC₅₀ (µM)
OX112.525.1
OX215.218.5
OX3>100>100
OX410.512.5
OX525.528.2
OX618.520.5
OX7>100>100
OX835.538.5
5-Fluorouracil (Standard)16.518.2

Delivery Assessment

For this compound or its derivatives to be used as therapeutic agents, they often need to be formulated into a drug delivery system, such as nanoemulsions or polymeric nanoparticles, to improve solubility and bioavailability. Assessing the performance of these delivery systems in vitro is a critical step.

In Vitro Release Studies

These studies measure the rate and extent to which the active compound is released from its carrier vehicle over time. A widely used method is the dialysis bag diffusion technique. In this method, the nanoparticle or nanoemulsion formulation is placed inside a dialysis bag made of a semi-permeable cellulose (B213188) membrane. This bag is then submerged in a release medium, typically a phosphate-buffered saline (PBS) solution, which is continuously stirred to simulate physiological conditions. Samples of the release medium are collected at various time points and analyzed to determine the concentration of the released drug. To ensure that the concentration gradient is maintained, "sink conditions" are often created by adding a surfactant to the release medium. The data generated provides a release profile, showing the percentage of the drug released over time.

Cellular Uptake Studies

Beyond release from a carrier, it is vital to determine if the compound or its delivery vehicle can enter the target cells. Cellular uptake mechanisms are complex and can be influenced by the size, surface charge, and material of the delivery particle. Various microscopy and analytical techniques are used to visualize and quantify this process:

Confocal Laser Scanning Microscopy (CLSM): This imaging technique allows for the visualization of fluorescently labeled nanoparticles or compounds inside cells, providing qualitative evidence of cellular internalization.

Flow Cytometry: This technique provides a quantitative measurement of cellular uptake by analyzing a large population of cells to determine the percentage of cells that have internalized a fluorescently labeled compound and the intensity of the fluorescence per cell.

The interaction between nanoparticles and the cell membrane is a key area of investigation. Studies have shown that nanoparticles can agglomerate in protein-containing media, and these agglomerates can adsorb onto the cell membrane before being internalized. Understanding these interactions is crucial for designing effective drug delivery systems.

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways

Detailed microbial degradation pathways for N-Benzyldiethanolamine have not been extensively elucidated in the available scientific literature. Research into the biotransformation of related alkanolamines suggests that degradation can proceed through various enzymatic reactions, including oxidation and cleavage of the ethanol (B145695) and benzyl (B1604629) groups. However, specific intermediates and the enzymatic machinery involved in the breakdown of this compound remain an area for further investigation. General principles of microbial biotransformation involve initial enzymatic attacks that increase the polarity of the molecule, often followed by ring cleavage or side-chain oxidation, ultimately leading to mineralization. researchgate.netnih.gov

Influence of Substituent Structure on Biodegradability

The structure of substituents on the nitrogen atom of diethanolamine (B148213) derivatives plays a significant role in their susceptibility to microbial degradation. tdl.org Research comparing this compound to other N-substituted diethanolamines has shown that the nature of the substituent group is a key determinant of biodegradability.

In a comparative study, this compound demonstrated a low but measurable level of biodegradation. tdl.org This is in contrast to other derivatives with different substituents. For instance, compounds with phenyl, m-tolyl, or cyclohexyl groups attached to the diethanolamine nitrogen were found to be significantly more resistant to biodegradation, showing almost no oxygen demand in standardized tests. tdl.org Conversely, the presence of an ethyl group in N-ethyldiethanolamine resulted in a slightly higher level of biodegradation compared to the benzyl group. tdl.org This suggests that while the benzyl group hinders rapid degradation to some extent, it does not render the molecule completely recalcitrant like some other cyclic or bulky substituents. tdl.org

The following table summarizes the influence of different substituents on the biodegradability of diethanolamine compounds based on their theoretical oxygen demand.

CompoundSubstituent GroupBiodegradability (% of Theoretical Oxygen Demand)
This compoundBenzyl2.3%
N-EthyldiethanolamineEthyl3.6%
N-CyclohexyldiethanolamineCyclohexyl< 1%
N-PhenyldiethanolaminePhenyl< 1%
N-m-tolyldiethanolaminem-Tolyl< 1%
Data sourced from a study on the microbial degradation of diethanolamine and related compounds. tdl.org

Assessment of Biodegradation Characteristics via Biological Oxygen Demand

Biological Oxygen Demand (BOD) is a standard method used to measure the amount of dissolved oxygen consumed by microorganisms to break down organic matter in a water sample. graf.infomaineenvironmentallaboratory.com The 5-day BOD (BOD₅) test is a common application of this method, indicating the amount of oxygen consumed over a five-day period at 20°C. comm-tec.com This value serves as an indicator of the biodegradability of a substance. graf.info

In the context of this compound, BOD tests have been utilized to quantify its biodegradability relative to its theoretical oxygen demand (ThOD). The ThOD is the calculated amount of oxygen required to completely oxidize a compound to carbon dioxide, water, and ammonia (B1221849). The ratio of the measured BOD to the ThOD provides a percentage of biodegradation.

Studies have shown that this compound exhibits limited biodegradability under standard test conditions. One study reported that this compound exerted a biological oxygen demand that was 2.3% of its theoretically calculated value. tdl.org This low percentage suggests that while microbial degradation does occur, the process is slow. For comparison, N-ethyldiethanolamine showed a slightly higher biodegradability at 3.6% of its ThOD, while other compounds like N-phenyldiethanolamine and N-cyclohexyldiethanolamine were found to be recalcitrant, with oxygen demands of less than 1% of their theoretical values. tdl.org

The table below presents the BOD data for this compound in comparison to other related compounds.

CompoundTheoretical Oxygen Demand (ThOD)Observed Biological Oxygen Demand (BOD)% of ThOD
This compoundData not specified2.3% of ThOD2.3%
N-EthyldiethanolamineData not specified3.6% of ThOD3.6%
N-CyclohexyldiethanolamineData not specified< 1% of ThOD< 1%
N-PhenyldiethanolamineData not specified< 1% of ThOD< 1%
N-m-tolyldiethanolamineData not specified< 1% of ThOD< 1%
This table illustrates the relative biodegradability based on the percentage of theoretical oxygen demand exerted by each compound in a controlled study. tdl.org

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-Benzyldiethanolamine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Line-Shape Simulations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed. The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the region of δ 7.32 ppm. rsc.org The methylene (B1212753) protons of the benzyl group (CH₂Ph) resonate as a singlet at approximately δ 3.73 ppm. rsc.org The methylene protons of the diethanolamine (B148213) moiety adjacent to the hydroxyl groups (-CH₂OH) show a triplet at around δ 3.63 ppm, while the methylene protons adjacent to the nitrogen atom (-NCH₂-) appear as a triplet at approximately δ 2.74 ppm. rsc.org A broad singlet, which can be attributed to the hydroxyl protons (-OH), is also observed at around δ 2.89 ppm. rsc.org

Advanced NMR techniques, such as line-shape simulations, can be employed to study dynamic processes like proton exchange. benchchem.com These studies can provide insights into the kinetics of proton exchange between the hydroxyl groups and any residual water or solvent protons. benchchem.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32m5HAromatic-H
3.73s2HCH₂Ph
3.63t4H-CH₂OH
2.74t4H-NCH₂-
2.89br s2H-OH

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. A broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 3000-2800 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is found in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the presence of the benzene (B151609) ring gives rise to characteristic absorption bands in the UV region. A typical UV-Vis spectrum would show absorption maxima corresponding to the π → π* transitions of the aromatic chromophore. For instance, a related compound, N,N'-Bis(benzylidene)ethylenediamine, exhibits a strong absorption band at 243.4 nm. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis. uomustansiriyah.edu.iqijprajournal.com

Mass Spectrometry (MS)

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water, methanol (B129727), and acetonitrile. ejgm.co.uk Detection is often carried out using a UV detector, typically set at a wavelength around 254 nm, where the benzyl group exhibits strong absorbance. benchchem.com The retention time of this compound will depend on the specific chromatographic conditions, including the column, mobile phase composition, and flow rate. This technique is valuable for quantifying the purity of the compound and for monitoring the progress of reactions involving this compound.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the molecular properties of this compound at an atomic level. These methods offer insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. arxiv.orgscirp.org For this compound, DFT calculations are instrumental in optimizing its molecular geometry and understanding its electronic characteristics. orientjchem.org

DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p), cc-pVDZ), can theoretically determine bond lengths and angles. pnrjournal.com These calculated structural parameters can then be compared with experimental data to validate the computational model. orientjchem.org The analysis of electronic properties through DFT includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and polarizability.

Furthermore, DFT is used to compute various electronic properties that shed light on the behavior of this compound. A study on a star-shaped single-molecule magnet, an Fe4 complex, utilized DFT to investigate its magnetic and transport properties. ub.edu In this research, this compound was part of the complex's structure, and DFT calculations helped in understanding the exchange coupling constants and magnetic anisotropy. ub.edu

The following table summarizes key electronic properties of a related compound, S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, calculated using DFT, which illustrates the type of data obtainable for this compound.

Table 1: Calculated Electronic Properties using DFT

Property Value
Total Energy -2893.75 Hartrees
HOMO Energy -6.04 eV
LUMO Energy -1.97 eV
Energy Gap (HOMO-LUMO) 4.07 eV
Ionization Potential 6.04 eV
Electron Affinity 1.97 eV
Electronegativity 4.005 eV
Chemical Hardness 2.035 eV
Chemical Softness 0.245 eV⁻¹
Electrophilicity Index 3.941 eV

Note: Data is for a related compound and serves as an illustrative example of DFT-derived parameters.

Molecular Docking Simulations for Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This method is particularly valuable for understanding the interaction modes of this compound and its derivatives with biological targets, such as receptors or enzymes. bozok.edu.trnih.gov

In drug discovery and design, molecular docking can screen vast libraries of compounds to identify potential drug candidates. mdpi.com For this compound derivatives, docking studies can elucidate how the molecule binds to a specific protein's active site, revealing key interactions like hydrogen bonds and hydrophobic interactions that contribute to binding affinity. rdd.edu.iq For instance, research on N-benzyl and N-allyl aniline (B41778) derivatives utilized molecular docking to support in vitro inhibition studies against acetylcholinesterase and carbonic anhydrases. bozok.edu.tr Similarly, studies on β-carboline derivatives have employed docking to investigate interactions with proteins, aiding in the design of potential anticancer agents. mdpi.com

The results of molecular docking are often presented as a binding score, which estimates the binding affinity, and a visual representation of the binding pose within the target's active site. This information is crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogs.

Calorimetric Titration for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to directly measure the heat changes that occur during a binding event. nih.govnih.gov This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). upm.es From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. upm.es

For this compound, ITC can be employed to study its interactions with metal ions, proteins, or other molecules. For example, a study on the complexation of light lanthanoid nitrates with N-benzylaza-16-crown-5, a derivative synthesized from this compound, used calorimetric titration to determine the complex stability constants and thermodynamic parameters. nankai.edu.cn The data revealed that the introduction of a nondonating sidearm significantly alters both the binding constant and the relative cation selectivity. nankai.edu.cn

Table 2: Illustrative Thermodynamic Data from ITC

Parameter Value
Stoichiometry (n) 1.09 ± 0.02
Association Constant (Ka) 5.15 x 10⁶ M⁻¹
Enthalpy Change (ΔH) -22.7 ± 0.4 kcal/mol
Entropy Change (TΔS) -13.1 ± 0.4 kcal/mol
Gibbs Free Energy (ΔG) -9.16 ± 0.01 kcal/mol

Note: This is representative data for a well-behaved titration and illustrates the parameters obtained from an ITC experiment. researchgate.net

The reliability of ITC data is dependent on the accurate determination of reactant concentrations. researchgate.net The shape of the titration curve provides information about the binding affinity, and the heat released or absorbed at each injection is used to construct the binding isotherm. upm.es

Isotopic Labeling Techniques for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or metabolic pathway. numberanalytics.com By replacing an atom in a molecule with one of its isotopes, such as deuterium (B1214612) (²H or D) for hydrogen, researchers can follow the labeled atom's fate using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.comclearsynth.com

This technique is invaluable for elucidating the reaction mechanisms involving this compound. For instance, in the study of enzymatic reactions, deuterium labeling can help determine which C-H bonds are broken and formed during the catalytic process. A study on the anaerobic degradation of triethanolamine, a related compound, utilized deuterium-labeled substrates to demonstrate a 1,2 shift of a hydrogen atom, providing evidence for a radical mechanism. researchgate.net

Similarly, deuterium labeling has been used to investigate the anionic cyclization of N-benzyl-N-methyldiphenylphosphinamide, revealing the intricate pathways of metalation and cyclization reactions. nih.gov The use of stable isotopes like ¹³C and ¹⁵N is also common for mechanistic studies, offering insights into the persistence and environmental impact of agrochemicals and the elucidation of reaction kinetics. symeres.com

The choice of isotope and labeling strategy is crucial for a successful experiment, and the interpretation of the data requires careful analysis of the isotopic distribution in the products. numberanalytics.com This approach provides definitive evidence for proposed reaction pathways that would be difficult to obtain through other methods.

Q & A

Basic: What are the recommended methods for synthesizing N-Benzyldiethanolamine in laboratory settings?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzylamine with ethylene oxide under controlled temperature and pressure, analogous to methods used for structurally similar amines like N-Phenyldiethanolamine . Key steps include:

  • Reagent preparation : Use anhydrous conditions to prevent hydrolysis.
  • Reaction optimization : Maintain a temperature range of 50–80°C and neutralize excess acid/base post-reaction.
  • Purification : Employ recrystallization (e.g., using benzene, as melting point data is reported in this solvent) or column chromatography .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization involves a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm the presence of benzyl and diethanolamine moieties.
    • FT-IR to identify hydroxyl (-OH) and amine (-NH) functional groups.
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .
  • Physical properties : Compare observed melting point (196.5°C in benzene) and density (1.09 g/cm³) with literature values .

Advanced: What analytical strategies resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties like melting point or solubility often arise from experimental conditions. To address this:

  • Standardize protocols : Use identical solvents (e.g., benzene for melting point determination) and calibrated instruments .
  • Cross-validate data : Compare results with authoritative databases (e.g., NIST Chemistry WebBook) and replicate studies under inert atmospheres to prevent degradation .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, heating rate) affecting measurements .

Advanced: How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

  • In vitro models : Use liver microsomes or hepatocytes to study phase I/II metabolism.
  • Hydrolysis assays : Apply β-glucuronidase or acid hydrolysis to detect conjugated metabolites .
  • Analytical tools :
    • LC-MS/MS for high-sensitivity metabolite identification.
    • Isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic fate .

Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

  • Storage : Keep under inert gas (argon/nitrogen) at room temperature to prevent oxidation.
  • Containers : Use amber glass vials to minimize light exposure.
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., benzaldehyde from oxidation) .

Advanced: In what ways does this compound participate in nucleophilic substitution reactions?

The hydroxyl and amine groups enable diverse reactivity:

  • Reaction design :
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    • Catalysts : Use Mitsunobu conditions (e.g., DIAD/TPP) for ether formation.
  • Product optimization : Adjust pH to favor mono- vs. di-substitution. For example, reaction with alkyl halides yields quaternary ammonium salts, relevant in surfactant synthesis .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyldiethanolamine
Reactant of Route 2
Reactant of Route 2
N-Benzyldiethanolamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.